molecular formula C13H17BClNO3 B578296 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 1218791-12-8

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B578296
CAS No.: 1218791-12-8
M. Wt: 281.543
InChI Key: BACIYPAZHNHGPX-UHFFFAOYSA-N
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Description

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boron-containing aromatic compound featuring a benzamide backbone substituted with a chlorine atom at the 2-position and a pinacol boronate ester (dioxaborolane) at the 4-position. The compound is cataloged under CAS numbers such as 1394909-88-6 (EN300-7365728) and is available in varying purities (e.g., 95%) and packaging sizes (1g, 5g, etc.) .

Properties

IUPAC Name

2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BClNO3/c1-12(2)13(3,4)19-14(18-12)8-5-6-9(11(16)17)10(15)7-8/h5-7H,1-4H3,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACIYPAZHNHGPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675184
Record name 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218791-12-8
Record name 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via oxidative addition of the aryl bromide to a Pd⁰ catalyst, followed by transmetallation with B₂Pin₂. Key parameters include:

  • Catalyst : PdCl₂(dppf) or Pd(PPh₃)₄ (0.5–5 mol%)

  • Base : Potassium acetate (KOAc, 3–5 equiv)

  • Solvent : 1,4-Dioxane or toluene under inert atmosphere (N₂/Ar)

  • Temperature : 80–100°C for 12–24 hours.

A representative procedure is outlined below:

Step Details
Substrate 2-Chloro-4-bromobenzamide (1.0 equiv)
Boron Source Bis(pinacolato)diboron (1.2–1.5 equiv)
Catalyst System PdCl₂(dppf) (3 mol%), KOAc (3.0 equiv)
Solvent 1,4-Dioxane (0.2 M)
Conditions 80°C, 18 hours, N₂ atmosphere
Work-Up Filtration through Celite, concentration, silica gel chromatography (Hex:EtOAc)
Yield 85–93%

Key Observations :

  • Higher temperatures (>100°C) promote side reactions, such as debromination or protodeboronation.

  • Excess B₂Pin₂ improves conversion but complicates purification.

Direct C–H Borylation of Benzamide Derivatives

Recent advances enable direct ortho-C–H borylation of 2-chlorobenzamide derivatives using iridium or palladium catalysts. This method avoids pre-functionalized halogenated precursors, streamlining synthesis.

Iridium-Catalyzed Borylation

A catalytic system comprising [Ir(OMe)(COD)]₂ and dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) facilitates selective C–H activation:

Parameter Value
Substrate 2-Chlorobenzamide (1.0 equiv)
Boron Source Pinacolborane (HBpin, 1.5 equiv)
Catalyst [Ir(OMe)(COD)]₂ (2 mol%), dtbpy (8 mol%)
Solvent Cyclohexane (0.1 M)
Conditions 100°C, 24–48 hours, Ar atmosphere
Yield 70–82% (with 90% ortho-selectivity)

Advantages :

  • No directing group required due to inherent electronic effects of the chloro and amide substituents.

  • Scalable to gram quantities with minimal byproducts.

Optimization of Purification Strategies

Crude reaction mixtures often contain residual B₂Pin₂, palladium complexes, and regioisomers. Effective purification is achieved via:

Chromatographic Techniques

  • Normal-Phase SiO₂ Chromatography : Elution with hexane:ethyl acetate (4:1 to 1:1) separates the product from pinacol byproducts.

  • Recrystallization : Using heptane:EtOAc (3:1) yields crystalline product (purity >98% by HPLC).

Palladium Removal

  • Silica-Thiol Cartridges : Reduce Pd content to <10 ppm.

Industrial-Scale Considerations

Large-scale synthesis (≥1 kg) employs continuous flow reactors to enhance heat/mass transfer and minimize catalyst loading:

Parameter Laboratory Scale Industrial Scale
Catalyst Loading 3 mol% PdCl₂(dppf)0.5 mol% PdCl₂(dppf)
Solvent 1,4-DioxaneToluene (recycled)
Reaction Time 18 hours6–8 hours (flow reactor)
Yield 85–93%88–90%

Cost Drivers :

  • Catalyst recycling via immobilized Pd systems.

  • Solvent recovery (>95% efficiency).

Analytical Characterization

Successful synthesis is confirmed by:

  • ¹H NMR : Aromatic protons appear as doublets (δ 7.8–8.1 ppm, J = 8.0 Hz). The pinacol methyl groups resonate as a singlet at δ 1.3 ppm.

  • ¹¹B NMR : A sharp singlet at δ 30–32 ppm confirms boronate ester formation.

  • HPLC : Purity >98% (C18 column, MeCN:H₂O gradient).

Challenges and Mitigation Strategies

Protodeboronation

Exposure to protic solvents or acids causes decomposition. Mitigation includes:

  • Storing the compound under N₂ at –20°C.

  • Using anhydrous solvents during synthesis.

Regioisomer Formation

Minor meta-borylated byproducts (<5%) are removed via recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The boronic ester moiety participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Reduction Reactions: The nitro group in intermediates can be reduced to amines using common reducing agents like hydrogen gas or metal hydrides.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Hydrogen Gas/Metal Hydrides: Employed in reduction reactions.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products

    Substituted Benzamides: Formed through substitution reactions.

    Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.

Scientific Research Applications

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its ability to form stable complexes with various molecular targets. The boronic ester moiety can interact with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies. The chloro group can also participate in electrophilic aromatic substitution reactions, further diversifying its reactivity.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Substituent Position and Reactivity : The chlorine atom in the target compound acts as an electron-withdrawing group, polarizing the aromatic ring and enhancing the electrophilicity of the boronate group for cross-coupling reactions . In contrast, methoxy (OCH₃) analogs exhibit reduced reactivity due to electron donation .
  • Trifluoromethyl (CF₃) vs.
  • Amide vs. Ester : Replacing the amide with an ester (e.g., Ethyl 2-chloro-4-...benzoate) increases lipophilicity, altering pharmacokinetic properties .

Biological Activity

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C14H18BClN2O3
  • Molecular Weight : 296.56 g/mol
  • CAS Number : [insert CAS number if available]

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The presence of the dioxaborolane moiety enhances the compound's lipophilicity and facilitates its penetration into cell membranes. This characteristic allows it to modulate various biochemical pathways effectively.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.0Induction of apoptosis via caspase activation
A549 (Lung)3.5Inhibition of cell cycle progression
HeLa (Cervical)4.0Disruption of mitochondrial function

These findings suggest that the compound may act as a promising candidate for further development in cancer therapeutics.

Antiviral Activity

In addition to its anticancer properties, this compound has demonstrated antiviral activity against certain viral strains. A study reported that it effectively inhibited viral replication in vitro:

Virus TypeEC50 (µM)Effectiveness
Influenza A20.0Significant reduction in viral load
Hepatitis C15.0Inhibition of NS5B polymerase

The mechanism underlying this antiviral activity involves interference with viral RNA synthesis.

Study on Anticancer Efficacy

A recent publication investigated the effects of this compound on breast cancer models. The study utilized both in vitro and in vivo approaches:

  • In Vitro Analysis : MCF-7 cells treated with varying concentrations exhibited dose-dependent apoptosis.
  • In Vivo Analysis : In a xenograft mouse model, administration of the compound resulted in a significant reduction in tumor size compared to control groups.

Study on Antiviral Properties

Another research effort focused on the compound's efficacy against Hepatitis C virus (HCV). The study revealed:

  • Cell Culture Assays : The compound reduced HCV replication by approximately 70% at an EC50 of 15 µM.
  • Mechanistic Insights : Further analysis indicated that it targets the NS5B polymerase enzyme crucial for viral replication.

Q & A

Q. How can researchers differentiate between π-π stacking and boron-diol interactions in crystal structures?

  • Methodological Answer : Analyze Hirshfeld surfaces (CrystalExplorer) to quantify intermolecular contacts. For boron-diol interactions, look for B-O distances <1.7 Å and planar geometry. Compare with isostructural analogs lacking the boronate group .

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